2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine
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Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a novel compound containing a piperazine moiety was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations have also been used to study the structure of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . In silico approaches have also been used to determine the best free binding energy (ΔGBind), docking score and Glide score values .Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that it binds to the alpha1-adrenergic receptors, potentially leading to a variety of physiological responses.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . The in silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
Result of Action
Given its affinity for alpha1-adrenergic receptors , it can be inferred that the compound may have effects on the physiological processes regulated by these receptors.
Future Directions
The future directions for this compound could involve further studies to understand its potential therapeutic applications. For example, it could be studied for its affinity to alpha1-adrenergic receptors, which are a significant target for various neurological conditions treatment . The promising lead compounds could be identified for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-16-15-19(23(2)3)22-20(21-16)25-13-11-24(12-14-25)10-9-17-5-7-18(26-4)8-6-17/h5-8,15H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKXBQJJCKWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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